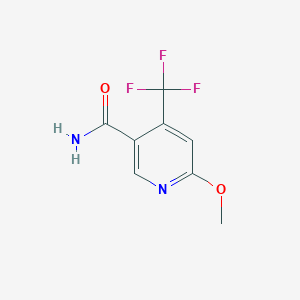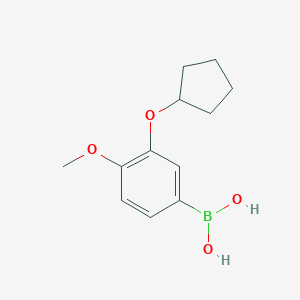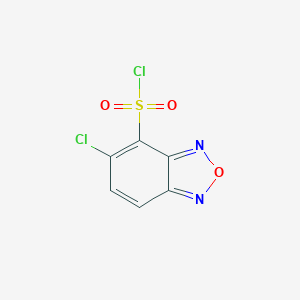
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one, also known as DEHP, is a pyrazolone derivative that has gained attention in scientific research due to its potential applications in the field of medicine and biochemistry. DEHP is a white crystalline powder that is soluble in water and has a molecular weight of 174.16 g/mol. In
Wissenschaftliche Forschungsanwendungen
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been shown to have antitumor, antimicrobial, and anti-inflammatory properties. 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has also been studied for its potential use as a chelating agent in metal ion detection and removal.
Wirkmechanismus
The mechanism of action of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the biosynthesis of nucleic acids. 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Biochemische Und Physiologische Effekte
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria. 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has also been shown to have antioxidant properties, which may contribute to its ability to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one is also highly reactive and can be difficult to handle in certain experimental conditions. Additionally, 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one can be expensive to synthesize, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for research on 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one. One area of interest is the development of new synthesis methods that can improve the yield and purity of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one. Another area of interest is the exploration of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one's potential applications in the field of metal ion detection and removal. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one and its potential applications in the treatment of cancer and other diseases.
Synthesemethoden
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one can be synthesized through a multistep reaction process that involves the reaction of 2,3-dimethylpyrazine with ethylene oxide and ammonium hydroxide. The resulting product is then treated with hydrazine hydrate and sodium hydroxide to form 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one. The purity of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one can be improved through recrystallization and filtration techniques.
Eigenschaften
CAS-Nummer |
175700-82-0 |
|---|---|
Produktname |
3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one |
Molekularformel |
C5H10N4O2 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
3,4-diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C5H10N4O2/c6-3-4(7)9(1-2-10)8-5(3)11/h10H,1-2,6-7H2,(H,8,11) |
InChI-Schlüssel |
WOEOFDCHIXMRHV-UHFFFAOYSA-N |
SMILES |
C(CO)N1C(=C(C(=O)N1)N)N |
Kanonische SMILES |
C(CO)N1C(=C(C(=O)N1)N)N |
Synonyme |
3H-Pyrazol-3-one, 4,5-diamino-1,2-dihydro-1-(2-hydroxyethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





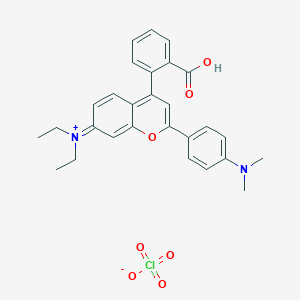
![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
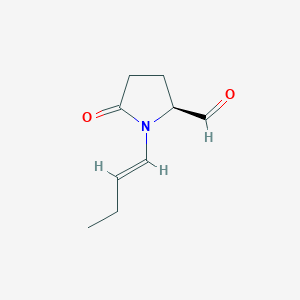
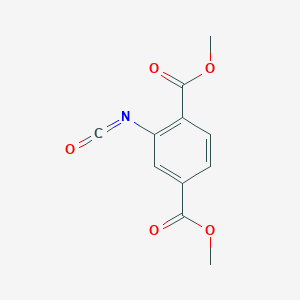


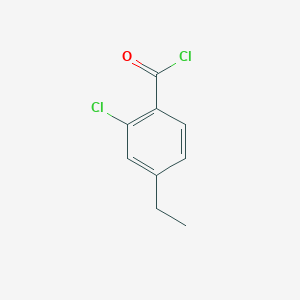
![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)

